2-(5-methoxy-1H-indol-1-yl)-N-(6-methylheptan-2-yl)acetamide
CAS No.:
Cat. No.: VC16365565
Molecular Formula: C19H28N2O2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H28N2O2 |
|---|---|
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 2-(5-methoxyindol-1-yl)-N-(6-methylheptan-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H28N2O2/c1-14(2)6-5-7-15(3)20-19(22)13-21-11-10-16-12-17(23-4)8-9-18(16)21/h8-12,14-15H,5-7,13H2,1-4H3,(H,20,22) |
| Standard InChI Key | ZVEUYBGDMMBBJZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCC(C)NC(=O)CN1C=CC2=C1C=CC(=C2)OC |
Introduction
2-(5-methoxy-1H-indol-1-yl)-N-(6-methylheptan-2-yl)acetamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. This compound specifically incorporates an indole ring system, which is a common motif in many biologically active molecules, and a branched alkyl chain.
Biological Activity and Potential Applications
While specific biological activity data for 2-(5-methoxy-1H-indol-1-yl)-N-(6-methylheptan-2-yl)acetamide is limited, compounds with similar structural motifs, such as indole derivatives, are known to exhibit a range of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties, depending on the specific modifications to the indole ring and the attached side chains.
Research Findings and Future Directions
Given the lack of detailed research findings on this specific compound, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in pharmaceutical or chemical industries. The compound's structural features suggest it could be a candidate for further modification to enhance its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume